molecular formula C19H14BrFN2O2 B2585120 N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-66-9

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2585120
CAS No.: 1004256-66-9
M. Wt: 401.235
InChI Key: WEYKREVOTYOCEP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The bromophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-{[(3-fluorophenyl)methyl]amino}acetamide
  • 5-(3-fluorophenyl)-N-(3-methoxyphenyl)-N-methyl-thiophene-2-carboxamide

Uniqueness

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H15BrFNO2
  • Molecular Weight : 363.21 g/mol

This structure incorporates a dihydropyridine core, which is known for its diverse biological activities, particularly in the fields of cardiovascular and neuropharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with structural similarities can inhibit the growth of various pathogens. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in vitro. Results indicate that while exhibiting antimicrobial effects, the compound displays low hemolytic activity, suggesting a favorable safety profile. IC50 values greater than 60 μM indicate non-cytotoxicity towards mammalian cells .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

  • In Vitro Studies : A study assessed the antimicrobial activity of various dihydropyridine derivatives, revealing that compounds with similar structures to this compound exhibited potent activity against resistant bacterial strains .
  • Synergistic Effects : Some derivatives were found to enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies, indicating potential for developing new treatment protocols for resistant infections .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds suggests that modifications in their chemical structure can lead to improved absorption and bioavailability, critical factors for therapeutic efficacy .

Data Tables

Activity Type MIC (μg/mL) IC50 (μM) Notes
Antimicrobial0.22 - 0.25>60Active against S. aureus
CytotoxicityN/A>60Non-cytotoxic
Synergistic PotentialN/AN/AEnhances efficacy with Ciprofloxacin

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-15-4-2-6-17(10-15)22-19(25)14-7-8-18(24)23(12-14)11-13-3-1-5-16(21)9-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYKREVOTYOCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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